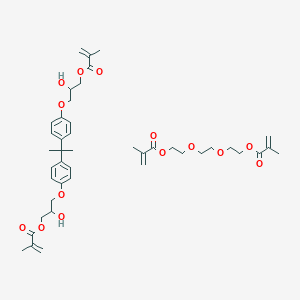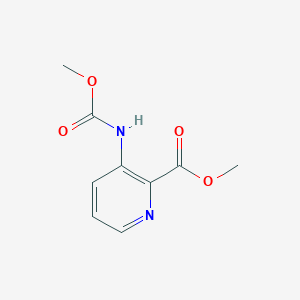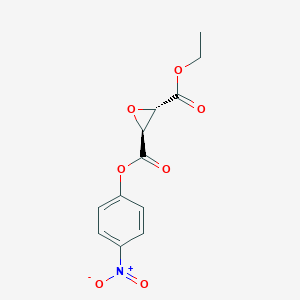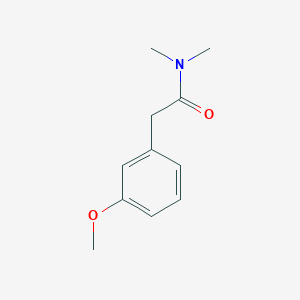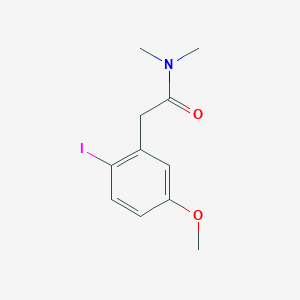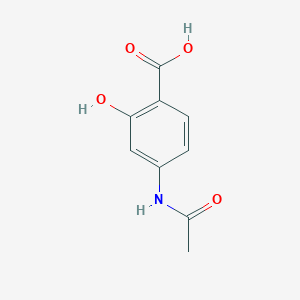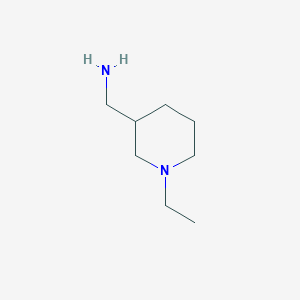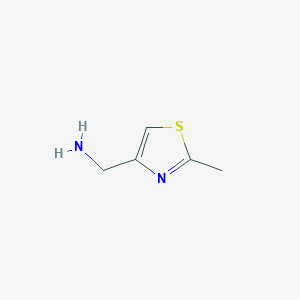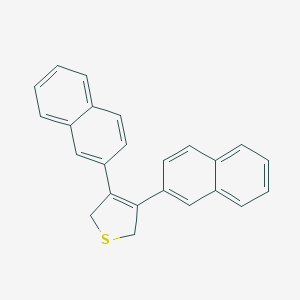
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene (DNT) is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. DNT is a thiophene derivative that contains two naphthalene rings, which makes it an important building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene is not well understood. However, it has been reported to exhibit strong electron-donating properties due to the presence of two naphthalene rings and a thiophene ring. This property makes it an attractive building block for the synthesis of conjugated polymers and other materials.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene. However, it has been reported to be non-toxic and non-carcinogenic, making it an attractive candidate for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene has several advantages for use in lab experiments. It is readily available, easy to handle, and has a high purity and yield. However, its limited solubility in common solvents can make it challenging to work with in some applications.
Direcciones Futuras
There are several future directions for the use of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in scientific research. One potential application is in the development of new materials for use in optoelectronics and photovoltaics. Another potential application is in the development of new drugs and therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action and potential applications of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in various fields.
Conclusion:
In conclusion, 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in various fields.
Métodos De Síntesis
The synthesis of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene involves the reaction of 2,5-dihydrothiophene with 2-naphthyllithium, followed by the reaction of the resulting intermediate with 2-bromonaphthalene. This method has been reported to yield 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in high purity and yield.
Aplicaciones Científicas De Investigación
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of conjugated polymers, organic semiconductors, and other materials that have potential applications in optoelectronics, photovoltaics, and other fields.
Propiedades
Número CAS |
100989-95-5 |
|---|---|
Nombre del producto |
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene |
Fórmula molecular |
C24H18S |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
3,4-dinaphthalen-2-yl-2,5-dihydrothiophene |
InChI |
InChI=1S/C24H18S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-14H,15-16H2 |
Clave InChI |
OMKMBDQHQIXBSK-UHFFFAOYSA-N |
SMILES |
C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
